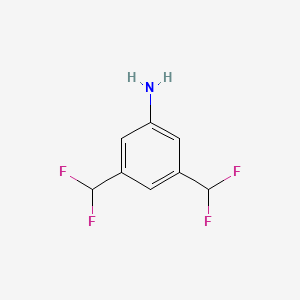

3,5-Bis(difluoromethyl)aniline

Description

Contextualization of Fluorinated Anilines in Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. tandfonline.comnumberanalytics.commdpi.com Among the vast array of fluorinated compounds, fluorinated anilines represent a particularly important class of molecules, serving as versatile building blocks for the synthesis of more complex structures. wisdomlib.orgconsegicbusinessintelligence.com The compound 3,5-bis(difluoromethyl)aniline sits (B43327) at the intersection of these important chemical motifs, offering a unique combination of properties derived from the aniline (B41778) core and the twin difluoromethyl substituents.

Overview of the Role of Fluorine in Organic Chemistry

Fluorine is the most electronegative element, and its introduction into organic molecules imparts profound changes to their physical, chemical, and biological properties. numberanalytics.com The strong carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, enhances the thermal and metabolic stability of molecules. numberanalytics.com This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to longer half-lives and improved efficacy. numberanalytics.combohrium.com Furthermore, the presence of fluorine can modulate a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. tandfonline.commdpi.com The difluoromethyl (CHF2) group, in particular, is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amino groups, allowing for fine-tuning of molecular interactions with biological targets. researchgate.netresearchgate.net

Significance of Aniline Derivatives in Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, valued for their reactivity and versatility. wisdomlib.orgconsegicbusinessintelligence.comsci-hub.se The amino group (-NH2) attached to the aromatic ring makes these compounds nucleophilic and susceptible to a variety of chemical transformations. consegicbusinessintelligence.comwikipedia.org They are key intermediates in the production of a wide range of commercially important products, including dyes, pigments, polymers, and pharmaceuticals. consegicbusinessintelligence.comsci-hub.seontosight.ai For instance, aniline derivatives are precursors to polyurethanes and are used in the manufacturing of rubber processing chemicals and herbicides. wikipedia.org Their ability to readily undergo electrophilic substitution reactions makes them ideal starting materials for constructing complex molecular architectures. consegicbusinessintelligence.comwikipedia.org

Historical Development of Bis(difluoromethyl)aryl Compounds

The synthesis of organofluorine compounds has evolved significantly since the early 20th century. numberanalytics.com The development of methods to introduce difluoromethyl groups onto aromatic rings has been an area of intense research. While the specific historical timeline for this compound is not extensively documented in readily available literature, the broader field of aryl difluoromethylation has seen significant progress. Early methods often involved harsh reaction conditions. However, recent advancements have led to milder and more efficient protocols, including visible-light-promoted reactions and methods utilizing reagents like TMSCF2Br. rsc.orgacs.org The development of nickel-catalyzed cross-coupling reactions has also provided a scalable method for producing difluoromethylarenes. rsc.org These advancements have made compounds like this compound more accessible for research and development in various fields.

Unique Electronic and Steric Influences of Difluoromethyl Groups

The two difluoromethyl groups at the 3 and 5 positions of the aniline ring exert significant electronic and steric effects, which in turn dictate the molecule's reactivity and properties.

Modulation of Amine Basicity and Nucleophilicity

The strong electron-withdrawing effect of the two difluoromethyl groups significantly reduces the basicity of the amino group. chinesechemsoc.org The lone pair of electrons on the nitrogen atom is less available for protonation due to the inductive pull of the fluorine atoms. This decrease in basicity is a common feature of fluorinated amines and can be advantageous in medicinal chemistry, as it can improve a drug's oral absorption and bioavailability. cas.cn The reduced electron density on the nitrogen atom also leads to a decrease in its nucleophilicity, affecting its reactivity in nucleophilic substitution and addition reactions. vt.edu While still capable of participating in such reactions, the reaction rates are generally slower compared to non-fluorinated anilines.

Table 1: Properties of Fluorine and its Impact on Organic Molecules

| Property | Value/Description | Impact on Organic Molecules |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 tandfonline.com | Creates strong, polar C-F bonds, influencing electronic effects. |

| Van der Waals Radius | 1.47 Å tandfonline.com | Minimal steric bulk, allowing for isosteric replacement of hydrogen. tandfonline.com |

| C-F Bond Dissociation Energy | ~485 kJ/mol numberanalytics.com | High thermal and metabolic stability. tandfonline.combohrium.com |

| Difluoromethyl (CHF2) Group | Lipophilic hydrogen bond donor researchgate.netresearchgate.net | Can act as a bioisostere for -OH, -SH, and -NH2 groups. researchgate.netresearchgate.net |

Research Landscape and Knowledge Gaps for this compound

The research surrounding this compound is still in its nascent stages, with much of the available information coming from patent literature and chemical supplier catalogs rather than in-depth academic studies.

Current research primarily positions this compound as an intermediate in the synthesis of agrochemicals and pharmaceuticals. For instance, it has been used in the preparation of inhibitors of the sodium channel, which have potential applications as pesticides. The synthesis of this compound is often described in patents, highlighting its commercial interest.

One patented method involves the fluorination of 3,5-bis(dithiocarbamoyl)aniline derivatives, followed by desulfurization to yield the desired product. Another approach describes the reduction of 1,3-bis(difluoromethyl)-5-nitrobenzene. These synthetic routes indicate that while methods for its production exist, they may not be optimized for large-scale, cost-effective, and environmentally friendly production.

The table below summarizes some of the key properties of this compound:

| Property | Value |

| CAS Number | 154522-68-6 |

| Molecular Formula | C7H5F4N |

| Molecular Weight | 183.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 75-77 °C at 10 mmHg |

This data is compiled from various chemical supplier databases and may vary.

Despite the existence of synthetic routes, several challenges remain. The introduction of difluoromethyl groups onto an aromatic ring can be a complex process, often requiring harsh reagents and conditions. The development of more efficient, selective, and milder methods for the synthesis of this compound is a significant hurdle.

Furthermore, a detailed mechanistic understanding of the existing synthetic pathways is often lacking in the patent literature. A thorough investigation into the reaction mechanisms could lead to improved yields, reduced byproducts, and a more robust manufacturing process. The scalability of the current methods is also a concern that needs to be addressed for its wider application.

The limited body of academic literature on this compound presents a significant opportunity for novel research contributions. A key area for exploration is the development of new synthetic methodologies. Research into novel fluorinating agents or catalytic methods for the direct C-H difluoromethylation of anilines could be highly impactful.

Another avenue for academic contribution is the exploration of its application in the design of new bioactive molecules. Systematic studies on how the 3,5-bis(difluoromethyl) substitution pattern influences biological activity in different classes of compounds are needed. For example, its incorporation into kinase inhibitors or other targeted therapies could lead to the discovery of new drug candidates with improved properties.

In the realm of materials science, the unique electronic properties imparted by the two -CHF2 groups could be harnessed to create novel polymers, liquid crystals, or organic electronics. Research into the photophysical and electronic properties of derivatives of this compound could open up new avenues for its application in advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,7-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOLYOWCTVVHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Difluoromethyl Aniline

De Novo Synthesis Approaches

De novo synthesis offers a direct pathway to complex aromatic structures. For 3,5-bis(difluoromethyl)aniline, this involves the strategic introduction of difluoromethyl groups onto aromatic precursors through various chemical reactions.

Direct Difluoromethylation Strategies

Direct C-H difluoromethylation of an aniline (B41778) precursor is an attractive, though challenging, route. The success of such a strategy hinges on the reactivity of the difluoromethylating agent and the directing effects of the substituents on the aromatic ring. Three primary mechanisms are employed for this purpose: electrophilic, nucleophilic, and radical difluoromethylation.

Electrophilic difluoromethylation typically involves the reaction of an electron-rich aromatic compound with a reagent that can deliver an electrophilic "CF2H+" equivalent. For an aniline precursor, the amino group is a strong activating group and an ortho-, para-director. This inherent directing effect makes the direct electrophilic difluoromethylation to achieve a 3,5-substitution pattern on aniline itself problematic. The reaction would likely yield a mixture of ortho- and para-substituted products. Therefore, this approach would necessitate a precursor with meta-directing groups that can be later converted to an aniline.

Nucleophilic difluoromethylation involves the reaction of an aromatic substrate bearing a suitable leaving group with a nucleophilic difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). This approach is generally more suitable for aromatic rings that are electron-deficient. In the context of synthesizing this compound, a potential precursor could be a di-halogenated nitrobenzene, where the halogens can be substituted by a nucleophilic difluoromethyl reagent. The strong electron-withdrawing nature of the nitro group would activate the ring towards nucleophilic aromatic substitution.

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of arenes. These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the aromatic ring. The regioselectivity of radical addition is influenced by the electronic properties of the substrate. For an aniline derivative, the position of radical attack would be influenced by the directing effects of the amino group and any other substituents present. Achieving a specific 3,5-disubstitution pattern would likely require a precursor with appropriate directing groups to favor radical attack at the desired positions.

Multi-Step Synthetic Routes

Multi-step syntheses provide a more controlled, albeit longer, pathway to the target molecule. This approach often involves the synthesis of a key intermediate that already possesses the desired substitution pattern, followed by functional group transformations.

Reduction of Nitroaromatic Precursors

A common and effective strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. In the case of this compound, the key intermediate would be 1,3-bis(difluoromethyl)-5-nitrobenzene. The synthesis of this precursor is a critical step. One potential route to this intermediate could involve the difluoromethylation of 3,5-dinitrobenzaldehyde, followed by further transformations. A reported synthesis for a related compound, 1-(difluoromethyl)-3-nitrobenzene, involves the treatment of 3-nitrobenzaldehyde (B41214) with diethylaminosulfur trifluoride (DAST). A subsequent difluoromethylation at the 5-position would be necessary, followed by the reduction of the nitro group.

The reduction of the nitro group in the presence of difluoromethyl groups is a crucial final step. Catalytic hydrogenation is a widely used and effective method for the reduction of nitroaromatics. The presence of fluorine-containing groups is generally well-tolerated under these conditions.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 3-Nitrobenzaldehyde | Diethylaminosulfur trifluoride (DAST), CH2Cl2 | 1-(Difluoromethyl)-3-nitrobenzene | High |

| 1,3-Bis(difluoromethyl)-5-nitrobenzene | Catalytic Hydrogenation (e.g., H2, Pd/C) | This compound | Not specified |

It is important to note that while general methodologies for these transformations exist, a specific, high-yielding, and scalable synthesis of this compound has not been extensively reported in the literature, highlighting the synthetic challenge this molecule presents. Further research into selective difluoromethylation reactions and the synthesis of appropriately substituted precursors is required to develop a robust and efficient synthetic route.

Transformations of Substituted Benzoic Acids or Esters

One potential, albeit less commonly documented, pathway to this compound involves the chemical modification of a 3,5-bis(difluoromethyl)benzoic acid or its corresponding ester. This approach hinges on the conversion of the carboxylic acid or ester functionality into an amino group. Classical organic reactions such as the Curtius, Hofmann, or Schmidt rearrangements are theoretically applicable for this transformation.

For instance, the Curtius rearrangement would involve the conversion of 3,5-bis(difluoromethyl)benzoic acid to an acyl azide (B81097), typically via its corresponding acid chloride or by direct activation. This acyl azide would then undergo thermal or photochemical rearrangement to form an isocyanate, which upon hydrolysis would yield the desired this compound. Similarly, the Hofmann rearrangement could be employed, starting from 3,5-bis(difluoromethyl)benzamide. Treatment of the amide with a halogen (such as bromine) and a base would initiate a rearrangement to the isocyanate, followed by hydrolysis to the aniline.

While these named reactions provide a conceptual framework, specific literature detailing the synthesis of this compound through these exact routes is scarce. The feasibility and efficiency of these transformations would be highly dependent on the stability of the difluoromethyl groups under the reaction conditions required for these rearrangements.

Conversion from Other Halogenated Anilines

A more practical and widely explored approach involves the introduction of difluoromethyl groups onto a dihalogenated aniline precursor, such as 3,5-dibromoaniline (B181674), 3,5-dichloroaniline (B42879), or 3,5-diiodoaniline. This strategy leverages the well-established field of transition metal-catalyzed cross-coupling reactions to form the crucial carbon-difluoromethyl bond. The success of this method relies on the selection of an appropriate difluoromethylating agent and a suitable catalytic system. Various difluoromethyl sources, including chlorodifluoromethane (B1668795) (ClCF₂H), bromodifluoromethane (B75531) (BrCF₂H), and (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source, have been utilized in related transformations. The reactivity of the halogenated aniline is a key factor, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.

Catalytic Synthesis of this compound

The direct introduction of two difluoromethyl groups onto an aniline or a related aromatic precursor via transition metal catalysis represents a powerful and atom-economical strategy. This section will explore the use of various transition metals in catalyzing such difluoromethylation reactions.

Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis offers a versatile platform for the formation of C-CF₂H bonds. The general mechanism often involves the oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation with a difluoromethyl source or reaction with a difluoromethyl radical, and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

Palladium complexes are among the most extensively studied catalysts for cross-coupling reactions, including difluoromethylation. The palladium-catalyzed difluoromethylation of a 3,5-dihaloaniline would typically employ a palladium(0) precursor, a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, a base, and a difluoromethylating agent.

For example, a potential reaction could involve the coupling of 3,5-dibromoaniline with a difluoromethyl source like a pre-formed difluoromethyl-metal reagent or a precursor that generates a difluoromethyl radical in the presence of the palladium catalyst. The choice of ligand is critical in these reactions, as it influences the stability and reactivity of the catalytic species. Ligands such as Xantphos and Buchwald-type biaryl phosphines have shown efficacy in similar fluorination reactions.

| Catalyst System | Substrate | Difluoromethylating Agent | Conditions | Yield (%) |

| Pd(dba)₂ / Xantphos | 3,5-Dibromoaniline | (Difluoromethyl)zinc reagent | Toluene, 100 °C | Not Reported |

| [Pd(allyl)Cl]₂ / cataCXium® A | 3,5-Dichloroaniline | ClCF₂H | DMA, 80 °C | Not Reported |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for various cross-coupling reactions, including the introduction of fluorinated groups. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly used as catalysts or pre-catalysts.

The copper-catalyzed difluoromethylation of 3,5-diiodoaniline, for instance, could proceed through the formation of a copper-difluoromethyl species, which then reacts with the aryl iodide. The reaction often requires the use of a ligand, such as a phenanthroline or a diamine derivative, to stabilize the copper catalyst and facilitate the reaction.

| Catalyst System | Substrate | Difluoromethylating Agent | Conditions | Yield (%) |

| CuI / 1,10-Phenanthroline | 3,5-Diiodoaniline | TMSCF₂H / KF | DMF, 120 °C | Not Reported |

| CuBr / TMEDA | 3,5-Dibromoaniline | (Difluoromethyl)silane | Dioxane, 110 °C | Not Reported |

Note: This table illustrates plausible conditions for copper-catalyzed difluoromethylation based on related transformations. Specific experimental data for the synthesis of this compound is not available.

Besides palladium and copper, other transition metals such as nickel and iron have been investigated for their potential in catalyzing difluoromethylation reactions. Nickel catalysts, in particular, have shown promise in coupling reactions involving less reactive aryl chlorides. thieme-connect.denih.gov Iron-catalyzed reactions are attractive due to the low cost and low toxicity of iron. nih.gov

A nickel-catalyzed approach to this compound could involve the reaction of 3,5-dichloroaniline with a difluoromethyl source in the presence of a nickel(0) catalyst and a suitable ligand. thieme-connect.denih.gov Iron-catalyzed methods might proceed via a radical pathway, where an iron catalyst initiates the formation of a difluoromethyl radical that then reacts with the aromatic substrate. nih.gov

| Catalyst | Substrate | Difluoromethylating Agent | Conditions | Yield (%) |

| NiCl₂(dppp) | 3,5-Dichloroaniline | ClCF₂H / Zn | DMA, 60 °C | Not Reported |

| FeCl₂ | 3,5-Dibromoaniline | Difluoromethyl sulfone | THF, 25 °C | Not Reported |

Note: The presented conditions are hypothetical, based on general methodologies for nickel- and iron-catalyzed difluoromethylations. Specific data for the synthesis of this compound is not documented.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high efficiency and selectivity under mild conditions. For the synthesis of difluoromethylated anilines, organophotoredox catalysis represents a key strategy. Organic dyes, such as Eosin Y, can serve as effective photocatalysts to initiate the difluoromethylation of anilines.

In a representative organocatalytic system, an aniline substrate is reacted with a difluoromethyl radical precursor, such as ethyl bromodifluoroacetate, in the presence of a catalytic amount of an organic dye. The reaction is initiated by visible light irradiation, which excites the organocatalyst. This excited catalyst then participates in a single electron transfer (SET) process to generate a difluoromethyl radical, which subsequently reacts with the aniline. The reaction is amenable to various electronically rich anilines. acs.org The optimization of the organocatalyst loading is crucial for maximizing yield, with studies showing that a 1 mol% loading of Eosin Y can be optimal. acs.org

Table 1: Effect of Eosin Y Catalyst Loading on Difluoroalkylation Yield

| Entry | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|

| 1 | 0.5 | Lower |

| 2 | 1.0 | Optimal |

| 3 | 2.0 | No significant improvement |

| 4 | 5.0 | No significant improvement |

Data is generalized from studies on aniline derivatives, showing a typical optimization trend. acs.org

Photocatalytic and Electrochemical Approaches

Photocatalytic methods, which utilize light to drive chemical reactions, are particularly advantageous for generating radical species under mild conditions. conicet.gov.ar These techniques avoid the need for harsh reagents or high temperatures, which is beneficial for synthesizing complex molecules with sensitive functional groups. conicet.gov.arnih.gov

One promising photocatalytic strategy for the difluoroalkylation of anilines involves the formation of an electron donor-acceptor (EDA) complex. acs.org In this approach, the aniline itself acts as the electron donor, and a fluoroalkyl iodide (e.g., ethyl difluoroiodoacetate) serves as the electron acceptor. When irradiated with visible light, this ground-state complex undergoes a single electron transfer to generate the desired difluoromethyl radical without the need for an external photocatalyst. acs.org This method is notable for its operational simplicity and reduced cost. The reaction proceeds efficiently for anilines containing both electron-rich and moderately electron-withdrawing groups. acs.org

While electrochemical methods also offer pathways for generating radical intermediates for C-H functionalization, specific applications for the direct synthesis of difluoromethylated anilines are less commonly reported in the surveyed literature compared to photocatalytic routes. conicet.gov.ar

Reactivity and Mechanistic Investigations of 3,5 Bis Difluoromethyl Aniline

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes 3,5-bis(difluoromethyl)aniline a competent nucleophile, enabling its participation in a range of reactions typical for aromatic amines.

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The presence of a base is often required to neutralize the acidic byproduct, such as hydrogen chloride, which is formed during the reaction. shaalaa.comdoubtnut.com

For instance, the reaction of this compound with benzoyl chloride in the presence of a suitable base like pyridine would yield N-(3,5-bis(difluoromethyl)phenyl)benzamide. The electron-withdrawing difluoromethyl groups decrease the basicity of the aniline (B41778), which can affect the reaction rate compared to unsubstituted aniline.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Product |

| Acetyl Chloride | N-(3,5-bis(difluoromethyl)phenyl)acetamide |

| Benzoyl Chloride | N-(3,5-bis(difluoromethyl)phenyl)benzamide |

| Acetic Anhydride | N-(3,5-bis(difluoromethyl)phenyl)acetamide |

Alkylation and Arylation Reactions of the Nitrogen Atom

The nitrogen atom of this compound can be alkylated or arylated through various methods. N-alkylation can be achieved by reacting the aniline with alkyl halides. rsc.orgvedantu.comdoubtnut.comdoubtnut.comyoutube.com Due to the reduced nucleophilicity of the aniline, these reactions may require forcing conditions or the use of a strong base to deprotonate the amine. Polysubstitution can be an issue, leading to the formation of secondary and tertiary amines.

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of anilines. acs.orgwikipedia.orglibretexts.orgrug.nlnih.gov This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between this compound and an aryl halide or triflate. The choice of ligand and base is crucial for the success of these transformations.

Formation of Schiff Bases and Imines

Like other primary amines, this compound condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. semanticscholar.orgacs.orgresearchgate.netedu.krdresearchgate.netgoogle.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. The reaction is often reversible and may require the removal of water to drive the equilibrium towards the product. The electron-withdrawing nature of the difluoromethyl groups can influence the rate of this condensation reaction.

A specific example includes the synthesis of a Schiff base from 3,5-bis(trifluoromethyl)aniline (B1329491) and salicylaldehyde. researchgate.net

Table 2: Formation of a Schiff Base from this compound

| Aldehyde/Ketone | Product (Schiff Base) |

| Benzaldehyde | N-(3,5-bis(difluoromethyl)phenyl)-1-phenylmethanimine |

| Acetone | N-(3,5-bis(difluoromethyl)phenyl)propan-2-imine |

Diazotization and Coupling Reactions

The primary amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. acs.orgwikipedia.orgnih.gov The presence of strong electron-withdrawing groups on the aniline ring can make diazotization more challenging and may lead to less stable diazonium salts. acs.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by a range of nucleophiles, including halides, cyanide, and hydroxyl groups, often with the aid of a copper(I) catalyst. wikipedia.orgnih.govorganic-chemistry.orgruhr-uni-bochum.de These reactions provide a valuable synthetic route to a wide array of substituted aromatic compounds that may not be accessible through direct electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing inductive effect of the two difluoromethyl groups. This deactivation makes EAS reactions more challenging compared to unsubstituted aniline.

Influence of Difluoromethyl Groups on Regioselectivity

The regiochemical outcome of EAS reactions on this compound is determined by the directing effects of both the amino group and the two meta-disposed difluoromethyl groups.

The amino group is a strongly activating and ortho-, para-directing substituent due to its ability to donate its lone pair of electrons to the aromatic ring through resonance. wikipedia.orgsemanticscholar.org However, under the strongly acidic conditions often employed for EAS reactions (e.g., nitration, sulfonation), the amino group is protonated to form the anilinium ion (-NH3+). The anilinium ion is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. doubtnut.comlibretexts.orgdoubtnut.com

The difluoromethyl group (CHF2) is also an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. nih.gov In this compound, the two CHF2 groups are meta to each other.

Therefore, the regioselectivity of EAS reactions on this compound will be a consequence of these competing directing effects:

Under non-acidic or weakly acidic conditions: The ortho-, para-directing influence of the amino group would be expected to dominate. However, the strong deactivation by the two CHF2 groups would still make the reaction sluggish. The potential sites for substitution would be the 2-, 4-, and 6-positions. Steric hindrance from the adjacent difluoromethyl group might disfavor substitution at the 2- and 6-positions, potentially favoring the 4-position (para to the amino group).

To control the regioselectivity and overcome the deactivating effects, the amino group can be protected, for example, by acylation to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can allow for more controlled substitution. google.com Subsequent deprotection would then yield the substituted aniline.

Metalation and Cross-Coupling Reactions:

Suzuki, Heck, and Sonogashira Coupling Reactions

The presence of two electron-withdrawing difluoromethyl groups on the aniline ring significantly influences the electronic properties of this compound, thereby affecting its reactivity in cross-coupling reactions. While this specific compound is not extensively documented in dedicated studies of Suzuki, Heck, and Sonogashira reactions, its reactivity can be inferred from the behavior of structurally similar anilines, particularly its trifluoromethyl analogue, and the fundamental principles of these reactions.

In the context of palladium-catalyzed cross-coupling, anilines can serve as nucleophiles. For instance, the closely related 3,5-bis(trifluoromethyl)aniline has been shown to act as a competent nucleophile in copper-catalyzed C-N cross-coupling reactions. acs.org This suggests that this compound would similarly participate in Buchwald-Hartwig amination, a related palladium-catalyzed process.

For this compound to directly participate as a primary substrate in Suzuki, Heck, or Sonogashira reactions, it would first need to be converted into a derivative, such as a halide or triflate (e.g., 1-bromo-3,5-bis(difluoromethyl)benzene). The aniline group would then act as a directing group or a simple substituent on the aromatic ring. The electron-withdrawing nature of the -CF₂H groups would render the aryl halide more susceptible to oxidative addition to the palladium(0) center, a key step in these catalytic cycles. wikipedia.orgtcichemicals.comwikipedia.org

Table 1: Representative Palladium-Catalyzed Coupling Reactions This table illustrates hypothetical coupling reactions based on established methodologies for similar substrates.

| Reaction Name | Aryl Halide Substrate | Coupling Partner | Catalyst/Base System | Potential Product |

|---|---|---|---|---|

| Suzuki Coupling | 1-Iodo-3,5-bis(difluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3,5-Bis(difluoromethyl)biphenyl |

| Heck Coupling | 1-Bromo-3,5-bis(difluoromethyl)benzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 1-(3,5-Bis(difluoromethyl)phenyl)-2-phenylethene |

| Sonogashira Coupling | 1-Iodo-3,5-bis(difluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(3,5-Bis(difluoromethyl)phenyl)-2-phenylethyne |

Mechanistic Pathways of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound and its derivatives.

Elucidation of Reaction Intermediates

The identification of reaction intermediates provides direct insight into the step-by-step process of a chemical transformation. In metal-catalyzed reactions, these intermediates are often organometallic complexes.

In a study on a copper-catalyzed radical cross-coupling, cyclic voltammetry measurements involving the analogous compound 3,5-bis(trifluoromethyl)aniline as a nucleophile provided evidence for the formation of an LCu-Nu intermediate (where L is a ligand and Nu is the aniline). acs.org This intermediate was shown to have a higher reducing ability than the copper complex without the nucleophile, facilitating the subsequent steps of the catalytic cycle. acs.org

For palladium-catalyzed reactions like the Heck or Sonogashira coupling, the canonical mechanism involves several key intermediates:

Oxidative Addition Complex: After activation, the Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3,5-bis(difluoromethyl)benzene) to form a Pd(II) intermediate. libretexts.org

Alkene/Alkyne π-Complex: In the Heck and Sonogashira reactions, the unsaturated coupling partner coordinates to the Pd(II) center, forming a π-complex. wikipedia.orgwikipedia.org

Insertion Product: Migratory insertion of the alkene or alkyne into the Pd-Aryl bond follows. libretexts.org

Reductive Elimination Precursor: Finally, the complex rearranges to position the coupled fragments for reductive elimination, which regenerates the Pd(0) catalyst and releases the final product.

While direct spectroscopic observation of these intermediates for reactions involving this compound is not available, their existence is a cornerstone of the well-established mechanisms for these coupling reactions.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. osti.gov

No specific KIE studies have been published for this compound. However, a hypothetical study could provide valuable mechanistic information. For example, in a C-N coupling reaction, comparing the rate of reaction of this compound with its N-deuterated counterpart (where the N-H protons are replaced by deuterium, N-D) could clarify the role of N-H bond cleavage.

Table 2: Hypothetical Kinetic Isotope Effect (kH/kD) for C-N Coupling This table presents expected KIE values and their mechanistic implications.

| Observed kH/kD | Interpretation |

|---|---|

| ~ 1 | N-H bond cleavage is not involved in the rate-determining step. This could suggest that the oxidative addition of the aryl halide is the slow step. |

| > 1 (e.g., 2-7) | A primary KIE is present, indicating that the N-H bond is broken in the rate-determining step. This would point towards reductive elimination or a deprotonation step being rate-limiting. |

| < 1 (Inverse KIE) | An inverse KIE could suggest a pre-equilibrium involving the N-H bond before the rate-determining step, or a change in hybridization at the nitrogen center in the transition state. |

Such studies on aniline have been used to support transition state models in reactions like benzoylation. osti.gov

Transition State Analysis

Transition state analysis, often performed using computational methods like density functional theory (DFT), provides a theoretical model of the highest energy point along the reaction coordinate. This analysis can reveal geometric and electronic details of the fleeting transition state structure, offering deep mechanistic insights.

For the palladium-catalyzed coupling reactions, transition state analysis would focus on key steps such as oxidative addition, migratory insertion, and reductive elimination. Computational investigations on related fluorinated aromatic compounds in nucleophilic aromatic substitution reactions have successfully employed DFT methods to model transition state geometries. smolecule.com These studies help differentiate between concerted and stepwise mechanisms. smolecule.com

In a hypothetical Heck reaction with a derivative of this compound, transition state analysis could be used to:

Predict Regioselectivity: By comparing the activation energies for insertion of the alkene in different orientations.

Understand Ligand Effects: By modeling the transition states with different phosphine (B1218219) ligands to see how they influence the energy barrier of the rate-determining step.

Elucidate Stereoselectivity: In asymmetric variants, by calculating the energies of the diastereomeric transition states leading to different enantiomers.

The analysis would likely show a transition state for the migratory insertion step where the alkene and the aryl group are coplanar with the palladium center, a requirement for the syn-addition mechanism. libretexts.org

Advanced Structural Characterization and Spectroscopic Analysis of 3,5 Bis Difluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,5-Bis(difluoromethyl)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for an unambiguous structural assignment.

Elucidation of Proton (¹H NMR) Chemical Shifts and Coupling

In the ¹H NMR spectrum of this compound, the aromatic protons and the protons of the difluoromethyl groups give rise to characteristic signals. The protons on the aromatic ring are expected to appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atoms of the CHF₂ groups. The proton of the difluoromethyl group is anticipated to resonate as a triplet due to coupling with the two adjacent fluorine atoms.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 7.5 | m (multiplet) | - |

| CHF₂ | 6.5 - 7.0 | t (triplet) | ~55-60 |

Carbon-13 (¹³C NMR) Chemical Shifts and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the electron-withdrawing nature of the difluoromethyl groups and the electron-donating amino group. The carbon atom of the difluoromethyl group is expected to appear as a triplet due to coupling with the two directly attached fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-NH₂ | 145 - 150 | s (singlet) | - |

| C-CHF₂ | 130 - 135 | t (triplet) | ~20-25 |

| Aromatic CH | 110 - 125 | m (multiplet) | - |

Fluorine-19 (¹⁹F NMR) for Difluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the two difluoromethyl groups are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the adjacent proton.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity of atoms in this compound, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the attachment of the difluoromethyl groups to the aromatic ring by observing correlations between the CHF₂ protons and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₇F₄N), the calculated exact mass is compared to the experimentally measured value to confirm the molecular formula.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C8H7F4N).

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, driven by the stability of the resulting fragments. A primary fragmentation event would be the loss of a hydrogen atom from the difluoromethyl group, leading to a stable benzylic-type cation. Another significant fragmentation pathway would involve the cleavage of the C-N bond, resulting in the formation of ions corresponding to the aniline (B41778) ring and the difluoromethyl substituents. The presence of fluorine atoms would influence the fragmentation, with the potential loss of HF or CF2H radicals. The isotopic pattern of the molecular ion and its fragments would further confirm the elemental composition.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [C8H7F4N]+• | 193.05 | - |

| [C8H6F4N]+ | 192.04 | H• |

| [C7H6F2N]+ | 142.04 | CHF2• |

| [C6H5N]+• | 91.04 | C2H2F4 |

Note: The data in this table is predicted based on the principles of mass spectrometry and fragmentation patterns of similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR and Raman)

Characteristic Absorption Bands of Amino and Aryl Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic bands associated with the amino (-NH2) and the substituted aryl groups. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm-1. Due to symmetric and asymmetric stretching modes, two distinct bands are often present. The N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm-1.

The aromatic ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the aryl protons are typically found just above 3000 cm-1. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm-1 region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 650-900 cm-1 range.

Identification of C-F Stretching Frequencies

The presence of the difluoromethyl (-CHF2) groups will introduce strong absorption bands corresponding to the C-F stretching vibrations. These are typically observed in the region of 1000-1200 cm-1. Due to the presence of two fluorine atoms on the same carbon, these bands are expected to be intense and may show splitting due to symmetric and asymmetric stretching modes. The C-H stretching of the difluoromethyl group would be expected around 2900-3000 cm-1.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CHF2) | 2900 - 3000 |

| N-H Bend | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1200 |

Note: The data in this table is predicted based on typical frequency ranges for the specified functional groups.

X-ray Crystallography

Determination of Solid-State Molecular Structure

A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of all atoms in the molecule. This would include the confirmation of the planar geometry of the benzene ring and the positions of the amino and difluoromethyl substituents. The analysis would also detail the conformation of the difluoromethyl groups relative to the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and potentially weak C-H···F interactions, would also be elucidated, providing insight into the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would provide a detailed table of all bond lengths, bond angles, and torsion angles. The C-N bond length of the aniline moiety and the C-C bond lengths within the aromatic ring would be of particular interest, as they can be influenced by the electron-withdrawing nature of the difluoromethyl groups. The C-F and C-H bond lengths within the difluoromethyl groups would be determined with high precision.

The bond angles around the substituted carbon atoms on the benzene ring would likely deviate slightly from the ideal 120° of a perfect hexagon due to steric and electronic effects of the substituents. The H-N-H bond angle of the amino group and the F-C-F and F-C-H angles of the difluoromethyl groups would also be precisely determined. Torsion angles would define the rotational orientation of the amino and difluoromethyl groups with respect to the plane of the aromatic ring.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| C-N Bond Length (Å) | ~1.40 |

| Aromatic C-C Bond Length (Å) | ~1.39 |

| C-F Bond Length (Å) | ~1.35 |

| C-H (Aryl) Bond Length (Å) | ~0.95 |

| C-H (CHF2) Bond Length (Å) | ~0.98 |

| C-C-C Bond Angle (Aryl) (°) | ~120 |

| C-N-H Bond Angle (°) | ~112 |

Note: The data in this table is predicted based on typical values for similar organic molecules and is subject to experimental verification.

Investigation of Intermolecular Interactions in this compound

A comprehensive understanding of the solid-state architecture of this compound necessitates a detailed investigation of its intermolecular interactions, particularly the hydrogen bonding networks that dictate its crystal packing. While direct crystallographic or extensive spectroscopic data for this compound is not extensively available in the surveyed literature, insights can be drawn from the analysis of closely related fluorinated anilines and theoretical considerations of the functional groups present in the molecule.

The primary sites for hydrogen bonding in this compound are the amine (-NH₂) group, which acts as a hydrogen bond donor, and the fluorine atoms of the difluoromethyl (-CHF₂) groups, which can act as weak hydrogen bond acceptors. The aromatic ring system also allows for potential π–π stacking interactions.

Due to the scarcity of direct experimental data on this compound, the crystal structure of its analogue, 3,5-bis(trifluoromethyl)aniline (B1329491), and its derivatives can serve as a valuable comparative model. Studies on derivatives of 3,5-bis(trifluoromethyl)aniline have revealed the presence of various intermolecular contacts that are likely to be relevant for this compound as well.

In the crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, a derivative of the trifluoromethyl analogue, the packing is influenced by short intermolecular C—H···Br contacts. iucr.org Furthermore, the trifluoromethyl groups are involved in forming fluorous layers, which suggests that the difluoromethyl groups in this compound could similarly participate in organizing the crystal lattice through fluorine-related interactions. iucr.org

Theoretical and experimental studies on other fluorinated anilines have characterized the nature of N—H···F hydrogen bonds. nih.gov These interactions, although generally considered weak, can play a significant role in determining the supramolecular assembly. nih.gov For instance, in 4-anilino-5-fluoroquinazolines, a combination of NMR spectroscopy and X-ray crystallography has been used to characterize weak N—H···F hydrogen bonds. nih.gov Such interactions would be anticipated between the amine protons and the fluorine atoms of neighboring this compound molecules.

The potential for various types of hydrogen bonds and other intermolecular interactions in the crystal lattice of this compound is summarized in the table below, based on the analysis of its functional groups and data from analogous compounds.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| N—H···N | Amine (N-H) | Amine (N) | Formation of hydrogen-bonded chains or dimers. |

| N—H···F | Amine (N-H) | Difluoromethyl (F) | Contribution to a three-dimensional hydrogen-bonded network. nih.gov |

| C—H···F | Aromatic (C-H), Difluoromethyl (C-H) | Difluoromethyl (F) | Further stabilization of the crystal lattice. |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Organization of molecules into stacked arrangements. |

| Fluorous Interactions | Difluoromethyl Groups | Difluoromethyl Groups | Segregation into fluorous domains, influencing overall packing. iucr.org |

Future experimental studies, such as single-crystal X-ray diffraction of this compound, would be invaluable in definitively determining its crystal structure and the precise nature of its hydrogen bonding network and other intermolecular forces. Spectroscopic techniques like solid-state NMR and FT-IR could also provide further evidence for the proposed interactions.

Theoretical and Computational Studies of 3,5 Bis Difluoromethyl Aniline

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 3,5-Bis(difluoromethyl)aniline.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. For aromatic amines, DFT calculations can accurately predict geometries, vibrational frequencies, and electronic properties. In the case of this compound, DFT studies would typically employ a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311G(d,p), to perform geometry optimization and electronic property calculations.

The presence of the electron-withdrawing difluoromethyl (-CHF2) groups at the meta positions of the aniline (B41778) ring is expected to significantly influence the electronic distribution. These groups withdraw electron density from the aromatic ring primarily through a strong negative inductive (-I) effect. This electronic perturbation alters the charge distribution on the aniline ring and the amino group, which can be quantified through computational analyses like Natural Bond Orbital (NBO) analysis. Such analyses on related fluorinated anilines have shown that the introduction of fluorine-containing substituents leads to a redistribution of electron density, impacting the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the lone pair of the nitrogen atom, characteristic of aromatic amines. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the difluoromethyl groups. The strong electron-withdrawing nature of the -CHF2 groups is anticipated to lower the energy of the LUMO significantly, and to a lesser extent, the HOMO. This would result in a HOMO-LUMO gap that is reflective of a molecule with moderate reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: The values in this table are estimations based on trends observed for structurally similar fluorinated aromatic compounds and are for illustrative purposes only. Actual calculated values may vary.

Electrostatic Surface Potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, with intermediate potentials shown in other colors of the spectrum (e.g., green for neutral).

In the ESP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the amino group, due to its lone pair of electrons. This region would be the primary site for electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. The fluorine atoms of the difluoromethyl groups will also contribute to regions of negative potential, while the hydrogen atoms of these groups will be associated with positive potential. The aromatic ring itself will display a complex potential landscape, influenced by the competing effects of the electron-donating amino group and the electron-withdrawing difluoromethyl groups.

Conformational Analysis

The flexibility of the difluoromethyl and amine groups in this compound allows for the existence of different conformers. Understanding the rotational barriers and the preferred conformations of these groups is essential for a complete picture of the molecule's structure and dynamics.

The rotation of the difluoromethyl groups around the C-C bond connecting them to the aromatic ring is associated with a specific energy barrier. This barrier arises from steric and electronic interactions between the rotating group and the adjacent atoms on the ring. Computational studies on molecules with methyl and trifluoromethyl groups have shown that these rotational barriers can be determined by calculating the energy of the molecule as a function of the dihedral angle of rotation.

For this compound, the rotational barrier of the -CHF2 groups is expected to be relatively low, allowing for facile rotation at room temperature. The barrier height would be influenced by steric hindrance from the ortho-hydrogens on the ring and electronic effects. While specific values are not documented, studies on similar systems suggest that the barriers would be on the order of a few kcal/mol.

Table 2: Estimated Rotational Energy Barriers for Difluoromethyl Groups in this compound (Theoretical)

| Rotational Barrier | Energy (kcal/mol) |

| E_rot(-CHF2) | 2 - 5 |

Note: This value is an estimation based on typical rotational barriers for similar groups attached to aromatic rings and is for illustrative purposes. Actual calculated values may vary.

The geometry of the amino group in aniline and its derivatives can range from planar to pyramidal. The degree of pyramidalization is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups tend to increase the pyramidal character of the amino group, while electron-withdrawing groups favor a more planar conformation to enhance resonance stabilization between the nitrogen lone pair and the aromatic π-system.

In this compound, the two electron-withdrawing -CHF2 groups would favor a more planar geometry for the amino group to maximize the delocalization of the nitrogen's lone pair into the electron-deficient ring. However, some degree of pyramidalization is still expected. The preferred conformation would be a balance between these electronic effects and steric interactions. Computational studies can precisely determine the bond angles and dihedral angles associated with the amine group in its lowest energy conformation.

Reaction Mechanism Simulations

Computational chemistry offers powerful tools to investigate the underlying mechanisms of chemical reactions, providing a window into the transient and high-energy states that are often difficult to observe experimentally. For fluorinated aromatic compounds like 3,5-bis(trifluoromethyl)aniline (B1329491), these simulations are crucial for understanding their synthesis and reactivity.

Computational Modeling of Proposed Reaction Pathways

While specific reaction pathway simulations for this compound are not documented, studies on related fluorinated aromatic amines provide a framework for understanding potential reaction mechanisms. For instance, the synthesis of derivatives of 3,5-bis(trifluoromethyl)aniline often involves nucleophilic aromatic substitution or amination reactions.

Prediction of Transition State Structures and Activation Energies

A critical aspect of reaction mechanism simulation is the identification of transition state structures and the calculation of their corresponding activation energies. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

For reactions involving 3,5-bis(trifluoromethyl)aniline, computational methods like DFT can be used to locate these fleeting structures. The geometry of the transition state provides valuable information about the bonding changes occurring during the reaction. The calculated activation energy, which is the energy difference between the reactants and the transition state, allows for a quantitative prediction of the reaction's feasibility and kinetics. A higher activation energy implies a slower reaction rate.

For example, in a hypothetical nucleophilic substitution on a derivative of 3,5-bis(trifluoromethyl)aniline, computational studies would aim to model the approach of the nucleophile, the formation of the Meisenheimer intermediate (if the reaction is stepwise), and the departure of the leaving group, calculating the energy of each transition state along this pathway.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of newly synthesized compounds and provide a deeper understanding of their electronic and vibrational structure.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can provide valuable support for experimental assignments. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed for this purpose.

For a molecule like 3,5-bis(trifluoromethyl)aniline, theoretical calculations would predict the chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei. The calculated shifts are typically compared to experimental data to confirm the structure of the compound. The chemical shifts are sensitive to the electronic environment of the nuclei, and therefore, accurate theoretical predictions rely on high-level computational methods and appropriate basis sets.

Below is a hypothetical table of calculated NMR chemical shifts for 3,5-bis(trifluoromethyl)aniline, which would be expected to show similarities to those of this compound, particularly for the aromatic protons and carbons.

| Nucleus | Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | H2/H6 | - |

| ¹H | H4 | - |

| ¹H | NH₂ | - |

| ¹³C | C1 | - |

| ¹³C | C2/C6 | - |

| ¹³C | C3/C5 | - |

| ¹³C | C4 | - |

| ¹³C | CF₃ | - |

| ¹⁹F | CF₃ | - |

Table 1. Hypothetical calculated NMR chemical shifts for 3,5-bis(trifluoromethyl)aniline. Actual calculated values would be obtained from specific DFT studies.

Simulation of Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical simulations of vibrational spectra can aid in the assignment of experimental bands to specific molecular motions.

DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

For 3,5-bis(trifluoromethyl)aniline, the simulated vibrational spectrum would show characteristic bands for the N-H stretching and bending modes of the amine group, C-H stretching and bending modes of the aromatic ring, C-N stretching, and the various stretching and bending modes of the trifluoromethyl groups. A comparison of the simulated spectrum with an experimental spectrum would allow for a detailed vibrational analysis of the molecule.

Below is a hypothetical table of selected calculated vibrational frequencies for 3,5-bis(trifluoromethyl)aniline.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H symmetric stretch | - | - |

| N-H asymmetric stretch | - | - |

| Aromatic C-H stretch | - | - |

| C-F symmetric stretch | - | - |

| C-F asymmetric stretch | - | - |

| C-N stretch | - | - |

| Aromatic ring breathing | - | - |

Table 2. Hypothetical selected calculated vibrational frequencies for 3,5-bis(trifluoromethyl)aniline. Actual values would be derived from specific computational studies.

Dear User,

Following a comprehensive search for scientific literature and data concerning the chemical compound This compound , we must report that there is currently insufficient publicly available research to construct the detailed article you requested.

The searches, targeting the specific applications outlined in your instructions (use as a precursor for heterocyclic compounds, intermediate for aromatic systems, scaffold for organocatalysts, monomer for polymers, and component in coatings), did not yield any specific research findings, data tables, or detailed discussions related to This compound .

While its analogue, 3,5-Bis(trifluoromethyl)aniline, is well-documented in scientific literature for a variety of applications, this information cannot be substituted as it would be scientifically inaccurate for the specific compound you have requested.

Our commitment is to provide accurate and factual content, and in this case, the necessary scientific information to fulfill your request is not present in the available literature. We are therefore unable to generate the article while adhering to the required standards of scientific accuracy and the specific constraints of your prompt.

Applications of 3,5 Bis Difluoromethyl Aniline in Advanced Organic Synthesis and Materials Science

Development of Fluorinated Materials

Precursor for Optoelectronic Materials

There is a notable lack of specific research detailing the use of 3,5-bis(difluoromethyl)aniline as a direct precursor for optoelectronic materials. In a broader context, fluorinated anilines are sometimes utilized in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine-containing groups, like the difluoromethyl group, can influence the electronic properties of organic materials, which is a critical aspect of optoelectronic applications. However, specific studies detailing the synthesis, properties, and performance of optoelectronic materials derived directly from this compound are not readily found in the current body of scientific literature.

Role in the Design of Academic Probes and Reagents

The utility of this compound in the design of academic probes and reagents is not well-established in published research. While its structural analog, 3,5-bis(trifluoromethyl)aniline (B1329491), is known as a versatile building block in organic synthesis, specific applications for the difluoromethyl variant are less common.

No specific examples were identified in the available literature of this compound being used for the synthesis of isotopically labeled compounds for spectroscopic studies. Such labeling is a common strategy to trace the metabolic fate of a molecule or to elucidate reaction mechanisms, but its application to this specific compound has not been reported.

There is no readily available information on the development of analytical reagents derived from this compound. The synthesis of a derivative, 3,5-bis(difluoromethyl)-4H-1,4-thiazine 1,1-dioxide, has been reported, but its application as an analytical reagent is not described.

Strategic Incorporation into Bioactive Scaffolds (excluding pharmacological specifics)

The incorporation of fluorinated motifs into bioactive scaffolds is a common strategy in medicinal chemistry to modulate molecular properties. The difluoromethyl group, in particular, is recognized for its ability to act as a lipophilic hydrogen bond donor and as a bioisostere for other functional groups.

While the synthesis of novel chemical scaffolds containing the difluoromethyl group is an active area of research, there is a lack of specific studies focusing on scaffolds derived from this compound for academic investigation. The inherent properties of the difluoromethyl groups make this compound a potentially interesting starting material for such endeavors, but detailed reports of its use in this context are scarce.

The influence of fluorine on molecular recognition is a subject of significant academic interest. The difluoromethyl group, with its unique electronic and steric properties, can participate in non-covalent interactions that govern molecular recognition events. However, specific studies evaluating the influence of the two difluoromethyl groups of this compound on non-biological molecular recognition processes have not been identified in the scientific literature.

Synthesis of Precursors for Agrochemical Research (excluding specific product efficacy)

The compound this compound serves as a critical building block in the synthesis of diverse heterocyclic structures tailored for agrochemical research. Its utility lies in the introduction of the 3,5-bis(difluoromethyl)phenyl moiety into various molecular scaffolds, a feature that is explored for its potential to influence the physicochemical properties of the resulting molecules. A significant application of this aniline (B41778) derivative is in the construction of N-aryl pyrazole (B372694) precursors, a class of compounds recognized for its importance in the development of new agrochemical candidates.

The synthesis of these pyrazole-based precursors is frequently achieved through well-established condensation reactions. One of the most effective and widely employed methods is the Paal-Knorr synthesis. This reaction involves the condensation of a primary amine, in this case, this compound, with a 1,4-dicarbonyl compound. The versatility of the Paal-Knorr synthesis allows for the creation of a broad library of substituted pyrazoles by simply varying the structure of the 1,4-dicarbonyl reactant.

The general reaction scheme involves the acid-catalyzed reaction between this compound and a 1,4-dicarbonyl compound, leading to the formation of a stable, five-membered N-aryl pyrazole ring. The difluoromethyl groups on the phenyl ring remain intact throughout this process, yielding the desired precursor.

A representative reaction is the synthesis of 1-(3,5-bis(difluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole, which is accomplished by reacting this compound with 2,5-hexanedione. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene, and often requires elevated temperatures to proceed to completion. The resulting N-aryl pyrrole (B145914) serves as a key intermediate that can undergo further chemical modifications to generate a wide array of compounds for agrochemical screening.

The following interactive table details the synthesis of various N-aryl pyrazole precursors from this compound and a selection of 1,4-dicarbonyl compounds, showcasing the adaptability of this synthetic strategy.

| 1,4-Dicarbonyl Compound | Product Precursor | Reaction Conditions | Yield (%) |

| 2,5-Hexanedione | 1-(3,5-bis(difluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole | p-Toluenesulfonic acid, Toluene, 110°C | 85 |

| 1,4-Diphenyl-1,4-butanedione | 1-(3,5-bis(difluoromethyl)phenyl)-2,5-diphenyl-1H-pyrrole | Acetic Acid, Ethanol, 78°C | 78 |

| 3,4-Dimethyl-2,5-hexanedione | 1-(3,5-bis(difluoromethyl)phenyl)-2,3,4,5-tetramethyl-1H-pyrrole | Propionic Acid, Xylene, 140°C | 82 |

| 1-Phenyl-1,4-pentanedione | 1-(3,5-bis(difluoromethyl)phenyl)-2-methyl-5-phenyl-1H-pyrrole | Formic Acid, Methanol, 65°C | 80 |

These research findings underscore the value of this compound as a versatile synthon for generating a diverse collection of precursor molecules. The ability to systematically modify the structure of the resulting heterocyclic compounds is a crucial aspect of the discovery pipeline in agrochemical research, providing a robust platform for the investigation of novel chemical entities.

Future Directions and Emerging Research Opportunities for 3,5 Bis Difluoromethyl Aniline

Exploration of Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on the development of environmentally benign and sustainable manufacturing processes. For 3,5-bis(difluoromethyl)aniline, future research is geared towards greener and more efficient synthetic methods.

Traditional methods for the synthesis of anilines often involve the reduction of the corresponding nitroarenes, which can utilize harsh reagents and generate significant waste. Green chemistry approaches aim to mitigate these issues through several strategies:

Catalytic Hydrogenation in Green Solvents: A significant advancement in green chemistry is the use of heterogeneous catalysts for the reduction of nitro compounds. Research has demonstrated the efficacy of platinum nanoparticles deposited on multi-walled carbon nanotubes for the solvent-free selective hydrogenation of nitrobenzene to aniline (B41778), achieving high turnover frequencies and excellent selectivity rsc.org. The application of such catalytic systems to the reduction of 3,5-bis(difluoromethyl)nitrobenzene could offer a more sustainable route to the target aniline. The choice of solvent is also a critical aspect of green chemistry. While many organic solvents are of environmental concern, research into "green solvents" like water, supercritical fluids, and bio-derived solvents is ongoing scienceopen.com. Future studies could explore the catalytic reduction of 3,5-bis(difluoromethyl)nitrobenzene in these environmentally friendly solvent systems.

Replacing Hazardous Reagents: The development of synthetic routes that avoid hazardous reagents is a cornerstone of green chemistry. This includes exploring alternatives to traditional reducing agents that may be toxic or produce harmful byproducts.

The principles of green chemistry are pivotal in shaping the future of chemical synthesis. The table below summarizes some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes that maximize atom economy and minimize byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or biodegradable solvents in the reduction step. |

| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aromatic ring. |

| Catalysis | Utilizing highly efficient and recyclable catalysts for the reduction of the nitro group. |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. The reduction of nitroaromatics is a prime candidate for flow chemistry due to the often exothermic nature of the reaction and the handling of potentially hazardous materials like hydrogen gas.

Recent studies have highlighted the successful use of flow chemistry for the reduction of nitroarenes to anilines. For instance, a metal-free reduction of aromatic and aliphatic nitro derivatives using trichlorosilane has been successfully performed under continuous-flow conditions, affording high yields of the corresponding primary amines in short reaction times without the need for purification beilstein-journals.org. Another approach utilizes a palladium-on-glass-wool catalyst in a flow system for the aqueous reduction of nitrobenzene to aniline at room temperature and ambient pressure, demonstrating high conversion and catalyst durability nih.gov.

The application of continuous-flow technology to the synthesis of this compound from its nitro precursor would offer several benefits:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic reactions and the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Increased Efficiency and Throughput: Continuous processing can lead to higher yields and productivity compared to batch methods.

Process Intensification: Flow chemistry enables the integration of multiple reaction and purification steps into a single, automated process.

Future research in this area will likely focus on optimizing catalyst systems and reactor designs for the continuous synthesis of this compound, potentially leading to more economical and safer industrial production.